molecular formula C78H67Cl5NO8P4Ru2+ B1512787 (R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] CAS No. 488809-34-3

(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]

Cat. No.: B1512787
CAS No.: 488809-34-3
M. Wt: 1649.7 g/mol
InChI Key: GTKMQYLNAZIAEF-UHFFFAOYSA-M
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Description

(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is a useful research compound. Its molecular formula is C78H67Cl5NO8P4Ru2+ and its molecular weight is 1649.7 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is ketones . Ketones are organic compounds characterized by a carbonyl group (C=O) linked to two other carbon atoms. They play a crucial role in various biological processes, including energy metabolism.

Mode of Action

The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] acts as a catalyst in the asymmetric hydrogenation of ketones . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a carbon-carbon double bond, with the formation of a new chiral center. The compound facilitates this reaction, leading to the production of chiral alcohols .

Biochemical Pathways

The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] affects the biochemical pathway of ketone reduction. This pathway involves the conversion of ketones to secondary alcohols. The compound acts as a catalyst, accelerating the reaction and ensuring its completion. The downstream effect of this pathway is the production of chiral alcohols, which are important in various biological processes and pharmaceutical applications .

Result of Action

The result of the action of ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is the production of chiral alcohols from ketones . Chiral alcohols are important in the synthesis of various pharmaceuticals and fine chemicals. The compound can also be utilized to prepare ®-methyl-3-hydroxybutanoate from methyl acetoacetate via a stereoselective hydrogenation reaction .

Properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKMQYLNAZIAEF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H67Cl5NO8P4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346457-41-8, 488809-34-3
Record name [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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